3'-Hydroxy-biphenyl-4-acetic acid
Description
3'-Hydroxy-biphenyl-4-acetic acid is a biphenyl derivative featuring a hydroxyl (-OH) group at the 3' position of the biphenyl ring and an acetic acid moiety at the 4-position. Below, we compare key derivatives to elucidate structure-activity relationships and functional differences.
Properties
IUPAC Name |
2-[4-(3-hydroxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBGGXCOOCPWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-biphenyl-4-acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Hydrolysis: The acylated product is then hydrolyzed to introduce the hydroxyl group at the desired position.
Oxidation: The final step involves the oxidation of the intermediate to form the acetic acid group.
Industrial Production Methods: Industrial production of 3’-Hydroxy-biphenyl-4-acetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-biphenyl-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction reactions.
Substitution: Halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3’-Hydroxy-biphenyl-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and acetic acid groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical data for biphenyl acetic acid derivatives and related phenylacetic acids:
Key Research Findings
Functional Group Impact on Properties
Hydroxymethyl vs. In contrast, 4-Hydroxybiphenyl-4'-acetic acid (CAS 51350-23-3) lacks additional substituents, possibly reducing metabolic stability .
Electron-Withdrawing Groups: The cyano group in 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid (CAS 893640-23-8) increases electrophilicity, correlating with higher acute oral toxicity (H302) and irritation hazards (H315, H319) .
Methoxy and Ethoxy Derivatives: 4-Hydroxy-3-methoxyphenylacetic Acid (CAS 306-08-1) is widely used in pharmaceuticals and cosmetics due to its similarity to natural phenolic acids (e.g., homovanillic acid) . 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1) introduces an ethoxy group, which may enhance lipid solubility and alter pharmacokinetics .
Biological Activity
3'-Hydroxy-biphenyl-4-acetic acid (3'-OH-BPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
3'-OH-BPA is an aromatic compound characterized by a biphenyl structure with a hydroxyl group at the 3' position and an acetic acid moiety. This unique arrangement of functional groups contributes to its biological activity.
1. Antimicrobial Properties
Research indicates that 3'-OH-BPA exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight its potential as a therapeutic agent in treating bacterial infections, especially those resistant to conventional antibiotics.
2. Anti-inflammatory Effects
3'-OH-BPA has also been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This modulation of inflammatory pathways suggests potential applications in diseases characterized by chronic inflammation.
The biological activity of 3'-OH-BPA is attributed to its interaction with specific molecular targets:
- Cytokine Modulation: The compound inhibits the signaling pathways that lead to cytokine production, thereby reducing inflammation.
- Bacterial Cell Wall Disruption: Its antimicrobial effects may involve disrupting bacterial cell wall synthesis or function, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3'-OH-BPA against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited MRSA growth but also demonstrated synergistic effects when combined with standard antibiotics like vancomycin. This suggests a potential role in enhancing existing treatment regimens for resistant infections .
Case Study 2: Inflammatory Disease Model
In a murine model of rheumatoid arthritis, administration of 3'-OH-BPA resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its use as a therapeutic agent in inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3'-OH-BPA, it is essential to compare it with structurally similar compounds:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Biphenyl-4-acetic acid | Lacks hydroxyl group | Limited antimicrobial activity |
| 3'-Hydroxy-biphenyl-2-acetic acid | Different acetic acid positioning | Altered reactivity and possibly different effects |
The presence of the hydroxyl group at the 3' position significantly enhances its biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
